(2E)-3-(2-isopropoxyphenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(2-isopropoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl group substituted with an isopropoxy group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-isopropoxyphenyl)prop-2-enoic acid typically involves the reaction of 2-isopropoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and dehydration to form the desired product. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran (THF)
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-isopropoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 2-isopropoxybenzoic acid.
Reduction: Formation of 3-(2-isopropoxyphenyl)propanoic acid.
Substitution: Formation of 2-isopropoxy-5-nitrophenylprop-2-enoic acid.
Scientific Research Applications
(2E)-3-(2-isopropoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2-isopropoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2-propoxyphenyl)prop-2-enoic acid
- (2E)-3-(4-propoxyphenyl)prop-2-enoic acid
- (2E)-3-(2-phenoxyphenyl)prop-2-enoic acid
Uniqueness
(2E)-3-(2-isopropoxyphenyl)prop-2-enoic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(2-propan-2-yloxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)15-11-6-4-3-5-10(11)7-8-12(13)14/h3-9H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQYLVIWICFVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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